3-(3,4-Dimethoxyphenyl)-N'-(3-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxyphenyl)-N’-(3-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridine ring, and methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-N’-(3-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3-pyridinecarboxaldehyde under reflux conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require the presence of a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-N’-(3-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as halides or amines, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halides, amines; reactions may require the use of catalysts or specific reaction conditions to achieve desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-N’-(3-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-N’-(3-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-N’-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide
- 3-(3,4-Dimethoxyphenyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide
- 3-(3,4-Dimethoxyphenyl)-N’-(3-thiophenylmethylene)-1H-pyrazole-5-carbohydrazide
Uniqueness
3-(3,4-Dimethoxyphenyl)-N’-(3-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials. The presence of the 3-pyridinylmethylene group, in particular, can influence its interaction with molecular targets and enhance its biological activity.
Properties
Molecular Formula |
C18H17N5O3 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H17N5O3/c1-25-16-6-5-13(8-17(16)26-2)14-9-15(22-21-14)18(24)23-20-11-12-4-3-7-19-10-12/h3-11H,1-2H3,(H,21,22)(H,23,24)/b20-11+ |
InChI Key |
ZMJZOZDIOYMOHB-RGVLZGJSSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CN=CC=C3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CN=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.